molecular formula C16H20F3N7O5 B10924878 1-ethyl-N-(2-methoxyethyl)-4-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1H-pyrazole-3-carboxamide

1-ethyl-N-(2-methoxyethyl)-4-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1H-pyrazole-3-carboxamide

Cat. No.: B10924878
M. Wt: 447.37 g/mol
InChI Key: PRCAKFAPBUPESK-UHFFFAOYSA-N
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Description

1-ETHYL-N~3~-(2-METHOXYETHYL)-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 1-ETHYL-N~3~-(2-METHOXYETHYL)-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: Subsequent steps involve the introduction of the nitro, trifluoromethyl, and other substituents onto the pyrazole ring. These reactions typically require specific reagents such as nitrating agents, trifluoromethylating agents, and others.

    Acylation and Amidation: The final steps involve acylation and amidation reactions to introduce the acetyl and carboxamide groups, respectively. These reactions are usually carried out under controlled temperatures and may require catalysts to proceed efficiently.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-ETHYL-N~3~-(2-METHOXYETHYL)-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), oxidizing agents (e.g., potassium permanganate), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ETHYL-N~3~-(2-METHOXYETHYL)-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups, which may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~3~-(2-METHOXYETHYL)-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups, in particular, play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

1-ETHYL-N~3~-(2-METHOXYETHYL)-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:

    1-ETHYL-3-(2-METHOXYETHYL)-4-(NITRO)-1H-PYRAZOLE-5-CARBOXAMIDE: This compound lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    1-ETHYL-3-(2-METHOXYETHYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: This compound lacks the nitro group, which may influence its binding affinity and specificity.

The uniqueness of 1-ETHYL-N~3~-(2-METHOXYETHYL)-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H20F3N7O5

Molecular Weight

447.37 g/mol

IUPAC Name

1-ethyl-N-(2-methoxyethyl)-4-[[2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C16H20F3N7O5/c1-4-24-7-10(12(22-24)15(28)20-5-6-31-3)21-11(27)8-25-9(2)13(26(29)30)14(23-25)16(17,18)19/h7H,4-6,8H2,1-3H3,(H,20,28)(H,21,27)

InChI Key

PRCAKFAPBUPESK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCOC)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)[N+](=O)[O-])C

Origin of Product

United States

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